molecular formula C15H13ClFNO B5768275 4-chloro-N-(2,5-dimethylphenyl)-2-fluorobenzamide

4-chloro-N-(2,5-dimethylphenyl)-2-fluorobenzamide

Cat. No.: B5768275
M. Wt: 277.72 g/mol
InChI Key: PVPYADMUHCYVDK-UHFFFAOYSA-N
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Description

4-chloro-N-(2,5-dimethylphenyl)-2-fluorobenzamide is an organic compound with the molecular formula C15H13ClFNO It is a derivative of benzamide, characterized by the presence of chloro, dimethylphenyl, and fluorobenzamide groups

Properties

IUPAC Name

4-chloro-N-(2,5-dimethylphenyl)-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO/c1-9-3-4-10(2)14(7-9)18-15(19)12-6-5-11(16)8-13(12)17/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPYADMUHCYVDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2,5-dimethylphenyl)-2-fluorobenzamide typically involves the following steps:

    Nitration: The starting material, 2,5-dimethylaniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Acylation: The amine group is acylated with 4-chloro-2-fluorobenzoyl chloride to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2,5-dimethylphenyl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of various substituted derivatives.

    Oxidation: Formation of oxidized products such as carboxylic acids.

    Reduction: Formation of reduced products such as amines.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

4-chloro-N-(2,5-dimethylphenyl)-2-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2,5-dimethylphenyl)-2-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide
  • 4-chloro-N-(2,5-dimethylphenyl)-3-nitrobenzamide
  • 4-chloro-N-(2,5-dimethylphenyl)benzamide

Uniqueness

4-chloro-N-(2,5-dimethylphenyl)-2-fluorobenzamide is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these groups provides distinct properties compared to other similar compounds, making it valuable for specific research and industrial applications.

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